(S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid

Fibroblast Activation Protein Serine Protease Inhibition Tumor Microenvironment

(S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid, commonly designated PT-630 or Glu-boroPro, is a chiral boronic acid-containing dipeptide mimetic (C₉H₁₇BN₂O₅) that functions as a potent, competitive inhibitor of dipeptidyl peptidase-4 (DPP-4; DPP-IV) and fibroblast activation protein (FAP). Its structure couples an (S)-glutamic acid backbone to an (R)-boroProline warhead, placing it within the broader class of amino acyl boronic dipeptides that also includes talabostat (PT-100; Val-boroPro).

Molecular Formula C9H17BN2O5
Molecular Weight 244.06 g/mol
CAS No. 864074-51-1
Cat. No. B10827015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid
CAS864074-51-1
Molecular FormulaC9H17BN2O5
Molecular Weight244.06 g/mol
Structural Identifiers
SMILESB(C1CCCN1C(=O)C(CCC(=O)O)N)(O)O
InChIInChI=1S/C9H17BN2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7,16-17H,1-5,11H2,(H,13,14)/t6-,7-/m0/s1
InChIKeyDMTPQYQQHYOTQM-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid (PT-630): Procurement-Relevant Identity and Class Profile


(S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid, commonly designated PT-630 or Glu-boroPro, is a chiral boronic acid-containing dipeptide mimetic (C₉H₁₇BN₂O₅) that functions as a potent, competitive inhibitor of dipeptidyl peptidase-4 (DPP-4; DPP-IV) and fibroblast activation protein (FAP) [1]. Its structure couples an (S)-glutamic acid backbone to an (R)-boroProline warhead, placing it within the broader class of amino acyl boronic dipeptides that also includes talabostat (PT-100; Val-boroPro). The compound is supplied primarily as a research tool for probing post-proline peptidase biology and was previously advanced into preclinical development for type 2 diabetes [1][2].

Why Off-the-Shelf DPP‑4 or FAP Inhibitors Cannot Replace (S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid in Research and Industrial Workflows


Although PT-630 belongs to the well-known amino acyl boronic dipeptide family, direct substitution with the commercially prevalent analog talabostat (PT‑100) or with cyanopyrrolidine DPP‑4 inhibitors such as vildagliptin leads to fundamentally different experimental outcomes. PT‑630 exhibits a unique combination of high‑affinity FAP inhibition, negligible cytokine induction, and a long‑duration DPP‑4 pharmacodynamic profile that is not reproduced by any single comparator [1]. In contrast, talabostat potently suppresses DPP‑4 (Ki ≈ 0.18 nM) but is >100‑fold weaker against FAP (IC₅₀ ≈ 560 nM) and strongly stimulates G‑CSF and chemokine release, while vildagliptin is highly selective for DPP‑4 over FAP and lacks the boronic acid warhead’s extended target residence time [1]. Consequently, selecting a generic DPP‑4 or FAP inhibitor introduces quantitative potency gaps, divergent off‑target profiles, and altered pharmacodynamic duration that compromise head‑to‑head experimental reproducibility and process scalability.

Procurement‑Grade Quantitative Differentiation of (S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid (PT‑630) from Closest Analogs


FAP Inhibition Potency: PT‑630 vs. Talabostat (PT‑100) – Enzymatic IC₅₀ Comparison

In a high‑throughput multiplexed EnPlex assay profiling 96 serine hydrolases, PT‑630 inhibited recombinant human FAP with an IC₅₀ of 4.1 nM [1]. Under identical assay architecture, the closely related boronic dipeptide talabostat (PT‑100) exhibits an FAP IC₅₀ of 560 nM . The resulting potency differential exceeds two orders of magnitude (≈136‑fold), establishing PT‑630 as a substantially more potent FAP inhibitor in biochemical assays. This difference is critical for studies where FAP enzymatic activity must be suppressed without compensatory increases in inhibitor concentration that would engage off‑target DPP family members.

Fibroblast Activation Protein Serine Protease Inhibition Tumor Microenvironment

Cytokine Induction Profile: PT‑630 vs. Talabostat in Human Bone Marrow Stromal Cells

Exposure of cultured human bone marrow stromal cells to the comparator compound Val‑boroPro (talabostat) triggers substantial release of granulocyte colony‑stimulating factor (G‑CSF), a marker of broad cytokine and chemokine up‑regulation. In contrast, Glu‑boroPro (PT‑630) does not induce G‑CSF production under identical in vitro conditions [1]. The functional consequence is that PT‑630 inhibits its target peptidases without activating stromal‑derived cytokine cascades, a property explicitly documented in the patent literature as a differentiation from Val‑boroPro, Ile‑boroPro, and Leu‑boroPro [1].

Immunomodulation Cytokine Release Bone Marrow Stromal Cells

Chronic Glycemic Control: PT‑630 vs. Metformin and Cyanopyrrolidine DPP‑4 Inhibitor in Zucker Diabetic Fatty Rats

In a 44‑day head‑to‑head chronic dosing study in Zucker Diabetic Fatty (ZDF) rats, PT‑630 delivered superior glycemic control relative to both metformin and a cyanopyrrolidine (CP) DPP‑4 inhibitor. PT‑630 reduced HbA1c by 1.7 percentage points, corresponding to a 26.4 % reduction relative to the vehicle‑treated control group. Metformin produced a 0.9 percentage point reduction and the CP inhibitor a 0.5 percentage point reduction over the same period [1]. Additionally, PT‑630 reduced fasting plasma triglycerides and glucose by 50 %, effects not observed with metformin or the CP inhibitor [1].

Type 2 Diabetes HbA1c Reduction Metabolic Disease Models

Pharmacodynamic Duration: PT‑630 vs. Cyanopyrrolidine DPP‑4 Inhibitor – GLP‑1 Elevation and Glucose Lowering

Following a single oral dose in rodent models, PT‑630 maintained elevated active GLP‑1 levels and suppressed plasma glucose at later post‑challenge time points (24 and 48 h post oral glucose tolerance test) compared with a cyanopyrrolidine (CP) DPP‑4 inhibitor, whose pharmacodynamic effects waned earlier [1]. This extended duration of action is attributed to the slow off‑rate of the boronic acid warhead from the DPP‑4 catalytic serine, a property that differentiates PT‑630 from rapidly reversible cyanopyrrolidine‑based inhibitors such as vildagliptin.

Pharmacodynamics GLP-1 Oral Glucose Tolerance Test

DPP‑4 Biochemical Potency: PT‑630 vs. Talabostat and Vildagliptin

In the EnPlex multiplexed serine hydrolase assay, PT‑630 inhibits recombinant human DPP‑4 with an IC₅₀ of 13 nM [1]. For reference, talabostat achieves a DPP‑4 Ki of 0.18 nM (IC₅₀ < 4 nM) , placing PT‑630 approximately 3–5‑fold less potent at this target. Vildagliptin (LAF‑237), a structurally distinct cyanopyrrolidine DPP‑4 inhibitor, exhibits an IC₅₀ of 2.3–3.5 nM , approximately 4–6‑fold more potent than PT‑630 on DPP‑4. This intermediate DPP‑4 potency, combined with PT‑630’s superior FAP activity (see Evidence Item 1), defines its unique selectivity fingerprint: it sacrifices modest DPP‑4 potency relative to clinical‑stage inhibitors in exchange for markedly enhanced FAP coverage.

DPP-4 Inhibition Enzyme Kinetics Boronic Acid Inhibitors

In Vivo Tumor Growth Inhibition: PT‑630 vs. Talabostat – FAP‑Dependent Xenograft Models

In HT‑29 (colorectal) and HEK‑FAP xenograft mouse models, both PT‑630 and talabostat significantly inhibited tumor growth relative to saline controls, reducing tumor volume by approximately 50 % after oral administration [1]. However, in breast cancer xenograft models expressing FAP (MDA‑MB‑231 and derivative lines), PT‑630 did not slow tumor growth, whereas talabostat produced a modest but statistically significant decrease in growth rate [2]. The differential efficacy observed in breast cancer models was attributed to talabostat’s immunomodulatory activity (cytokine up‑regulation) rather than FAP inhibition per se, because the catalytically inactive FAP mutant also supported rapid tumor growth [2]. Thus, PT‑630’s anti‑tumor effect is strictly FAP‑dependent and model‑specific, whereas talabostat’s broader anti‑tumor profile involves combined enzymatic inhibition and immune stimulation.

Xenograft Tumor Growth Inhibition FAP Expression

High‑Value Application Scenarios Where (S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid (PT‑630) Outperforms Closest Analogs


FAP‑Selective Enzymatic Inhibition Without Immunomodulatory Confounding in Oncology Target‑Validation Studies

In xenograft or syngeneic tumor models where the objective is to isolate FAP enzymatic activity as the sole variable, PT‑630 provides ~50 % tumor volume reduction in FAP‑dependent HT‑29 and HEK‑FAP models without the cytokine induction that accompanies talabostat treatment [1]. This allows experimental designs that cleanly attribute anti‑tumor effects to FAP catalytic inhibition rather than to off‑target immune stimulation. The 136‑fold greater FAP potency relative to talabostat [2] also permits lower dosing to achieve equivalent target engagement, reducing systemic burden in chronic in vivo protocols.

Chronic Metabolic Studies Requiring Sustained DPP‑4 Inhibition Benchmarking Against Metformin

For multi‑week rodent models of type 2 diabetes (e.g., ZDF rats), PT‑630 is uniquely supported by head‑to‑head chronic dosing data (44 days) demonstrating 1.7 % HbA1c reduction, 50 % triglyceride reduction, and improved whole‑body insulin sensitivity—all superior to both metformin (0.9 % HbA1c) and a CP DPP‑4 inhibitor (0.5 % HbA1c) in the same study [3]. No other research‑grade DPP‑4 inhibitor offers a comparable publicly available head‑to‑head chronic efficacy dataset against metformin, making PT‑630 the evidence‑based choice for metabolic studies that require direct comparison to the clinical standard of care.

Pharmacodynamic Studies Exploiting Boronic Acid Warhead Kinetics for Long‑Duration Target Coverage

When experimental protocols demand extended DPP‑4 inhibition across 24–48 h post‑dose windows—such as continuous glucose monitoring or circadian rhythm studies—PT‑630’s slow‑off‑rate boronic acid mechanism provides sustained GLP‑1 elevation and glucose lowering at time points where rapidly reversible cyanopyrrolidine inhibitors (vildagliptin, CP inhibitor) have lost activity [3]. This extended pharmacodynamic profile reduces dosing frequency, minimizes handling stress in animal models, and improves data reproducibility in long‑duration metabolic phenotyping experiments.

Selectivity Profiling and Tool Compound Panels for Post‑Proline Peptidase Family Enzymology

PT‑630 occupies a unique position in serine hydrolase inhibitor panels due to its balanced multi‑target profile: DPP‑4 IC₅₀ 13 nM, FAP IC₅₀ 4.1 nM, DPP‑2 IC₅₀ 12 nM, and prolyl endopeptidase IC₅₀ 340 nM, all determined under standardized EnPlex assay conditions [2]. This quantitative selectivity fingerprint, benchmarked against 96 serine hydrolases, makes PT‑630 an essential calibrator for cross‑laboratory reproducibility in enzyme profiling consortia and for structure‑activity relationship studies aimed at tuning selectivity within the DPP family. Procurement of PT‑630 alongside talabostat, vildagliptin, and sitagliptin enables complete dissection of the boronic acid vs. cyanopyrrolidine pharmacophore contributions to target engagement and off‑target liability.

Quote Request

Request a Quote for (S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.